S-Propionyl-4-mercaptotoluene S-Propionyl-4-mercaptotoluene
Brand Name: Vulcanchem
CAS No.: 18241-63-9
VCID: VC21072663
InChI: InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
SMILES: CCC(=O)SC1=CC=C(C=C1)C
Molecular Formula: C10H12OS
Molecular Weight: 180.27 g/mol

S-Propionyl-4-mercaptotoluene

CAS No.: 18241-63-9

Cat. No.: VC21072663

Molecular Formula: C10H12OS

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

S-Propionyl-4-mercaptotoluene - 18241-63-9

CAS No. 18241-63-9
Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
IUPAC Name S-(4-methylphenyl) propanethioate
Standard InChI InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Standard InChI Key QCOJPGJASADAIQ-UHFFFAOYSA-N
SMILES CCC(=O)SC1=CC=C(C=C1)C
Canonical SMILES CCC(=O)SC1=CC=C(C=C1)C

Chemical Identity and Basic Characteristics

S-Propionyl-4-mercaptotoluene is a thioester derivative of 4-mercaptotoluene (also known as p-toluenethiol). The compound serves as an important research chemical in the field of proteomics.

Chemical Identifiers

PropertyInformation
NameS-Propionyl-4-mercaptotoluene
Molecular FormulaC₁₀H₁₂OS
Molecular Weight180.27 g/mol
CAS Number18241-63-9
Chemical FamilyPhenyl thioesters, Lipids
Storage RequirementsRoom temperature

S-Propionyl-4-mercaptotoluene belongs to the class of phenyl thioesters, which are organic compounds characterized by a thioester linkage between a phenyl group and an acyl moiety . The compound is derived from 4-mercaptotoluene (p-toluenethiol), which serves as the parent compound with the thiol functional group .

Chemical Structure and Properties

Structural Analysis

S-Propionyl-4-mercaptotoluene has a structure where the propionyl group (CH₃CH₂CO-) is attached to the sulfur atom of 4-mercaptotoluene. The base structure consists of a benzene ring with a methyl group at the para position relative to the thioester functionality.

The compound can be structurally represented as follows:

  • A benzene ring with a methyl group at position 4

  • A thioester group (-S-CO-CH₂CH₃) at position 1

Physical Properties

While comprehensive physical property data is limited in the literature, the compound is characterized as a solid at room temperature . Given its thioester nature, it likely shares some properties with other aromatic thioesters, including:

  • Moderate to low water solubility

  • Solubility in organic solvents (similar to its precursor 4-methylbenzenethiol, which is soluble in alcohol and ether)

  • Characteristic odor (typical of sulfur-containing organic compounds)

Synthesis and Preparation

Starting Materials

The primary starting material, 4-mercaptotoluene (p-toluenethiol), has the following properties:

PropertyInformation for 4-mercaptotoluene
CAS Number106-45-6
Molecular FormulaC₇H₈S
Molecular Weight124.20 g/mol
Physical StateWhite to almost white powder to lump
Melting Point42.0 to 45.0 °C
Boiling Point196 °C
SolubilityInsoluble in water, soluble in ether and alcohol

This starting material is known for its characteristic sulfur odor and is classified as toxic if swallowed, in contact with skin, or if inhaled .

Applications in Research

Proteomics Research

S-Propionyl-4-mercaptotoluene is primarily described as a compound for proteomics research . In this context, it likely serves in one or more of the following functions:

  • Protein Modification: Thioesters are known for their ability to participate in native chemical ligation processes, potentially making this compound useful for protein modification and labeling.

  • Enzymatic Studies: The thioester bond exhibits specific reactivity that can be leveraged in enzymatic assays and mechanistic studies.

  • Probe Development: The compound may serve as a building block for developing chemical probes used in proteomic analyses.

Related Compounds and Structural Analogs

Parent Compound: 4-Mercaptotoluene

4-Mercaptotoluene (p-toluenethiol) is the parent compound from which S-Propionyl-4-mercaptotoluene is derived. It has multiple synonyms, including:

  • p-Thiocresol

  • 4-Methylbenzenethiol

  • 4-Methylthiophenol

  • p-Tolyl mercaptan

Structural Analogs

Several structural analogs exist, including:

  • S-(2-Chloropropionyl)-p-mercaptotoluene (CAS: 883498-52-0):
    A chlorinated analog with potential applications in medicinal chemistry

  • Other 4-mercaptotoluene derivatives: Various acylated derivatives with different functional groups attached to the sulfur atom

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